molecular formula C12H21NO B15276887 1-(2,2-Dimethylcyclopropyl)-2-(pyrrolidin-2-yl)propan-1-one

1-(2,2-Dimethylcyclopropyl)-2-(pyrrolidin-2-yl)propan-1-one

Cat. No.: B15276887
M. Wt: 195.30 g/mol
InChI Key: RUYNCCBQPMMDQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,2-Dimethylcyclopropyl)-2-(pyrrolidin-2-yl)propan-1-one is a synthetic organic compound Its structure includes a cyclopropyl group, a pyrrolidine ring, and a propanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,2-Dimethylcyclopropyl)-2-(pyrrolidin-2-yl)propan-1-one can be achieved through several synthetic routes. One possible method involves the reaction of 2,2-dimethylcyclopropyl ketone with pyrrolidine under basic conditions. The reaction may require a catalyst such as a Lewis acid to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for large-scale production. This could include using continuous flow reactors, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2,2-Dimethylcyclopropyl)-2-(pyrrolidin-2-yl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyclopropyl or pyrrolidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

1-(2,2-Dimethylcyclopropyl)-2-(pyrrolidin-2-yl)propan-1-one may have several scientific research applications:

    Chemistry: It can be used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activity, including its effects on various biological pathways.

    Medicine: It may have potential as a pharmaceutical agent, particularly if it exhibits any therapeutic properties.

    Industry: The compound could be used in the development of new materials or as a reagent in industrial chemical processes.

Mechanism of Action

The mechanism of action of 1-(2,2-Dimethylcyclopropyl)-2-(pyrrolidin-2-yl)propan-1-one would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(2,2-Dimethylcyclopropyl)-2-(pyrrolidin-2-yl)ethanone: Similar structure but with an ethanone moiety instead of propanone.

    1-(2,2-Dimethylcyclopropyl)-2-(pyrrolidin-2-yl)butan-1-one: Similar structure but with a butanone moiety instead of propanone.

Uniqueness

1-(2,2-Dimethylcyclopropyl)-2-(pyrrolidin-2-yl)propan-1-one is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C12H21NO

Molecular Weight

195.30 g/mol

IUPAC Name

1-(2,2-dimethylcyclopropyl)-2-pyrrolidin-2-ylpropan-1-one

InChI

InChI=1S/C12H21NO/c1-8(10-5-4-6-13-10)11(14)9-7-12(9,2)3/h8-10,13H,4-7H2,1-3H3

InChI Key

RUYNCCBQPMMDQS-UHFFFAOYSA-N

Canonical SMILES

CC(C1CCCN1)C(=O)C2CC2(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.